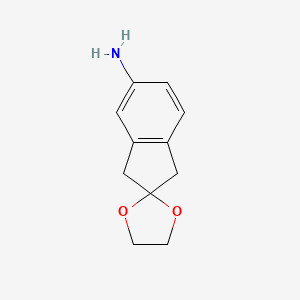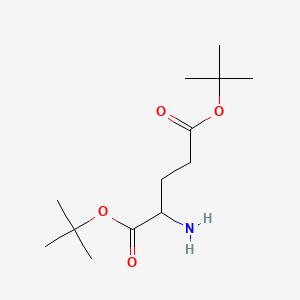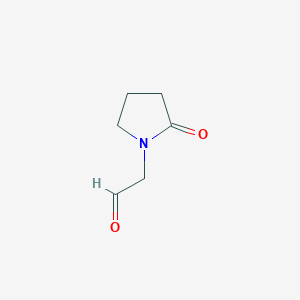
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE
Overview
Description
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is a useful research compound known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis .
Chemical Reactions Analysis
Types of Reactions
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, metal alkoxides, lithium diisopropylamine, and various haloacetic acid esters .
Major Products
The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and their derivatives .
Scientific Research Applications
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE has numerous applications in scientific research, including:
Chemistry: It is used in the synthesis of various chemical intermediates and derivatives.
Biology: The compound is studied for its potential biological activities, including psychotropic and cerebroprotective effects.
Medicine: It is used in the development of medicinal compounds for the treatment of central nervous system and cerebrovascular disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE include:
Piracetam: A well-known nootropic drug with similar structural features.
Phenylpiracetam: Another nootropic compound with enhanced potency compared to piracetam
Uniqueness
This compound is unique due to its specific chemical structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-5-4-7-3-1-2-6(7)9/h5H,1-4H2 |
InChI Key |
ACXTWBMTKJWKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
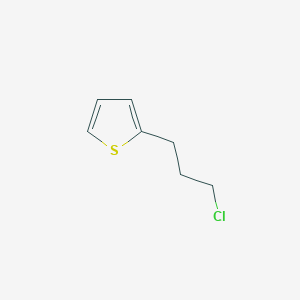
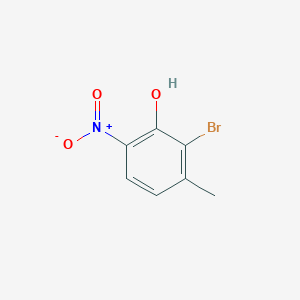
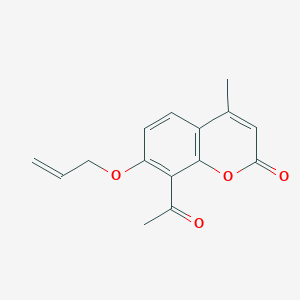
![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)

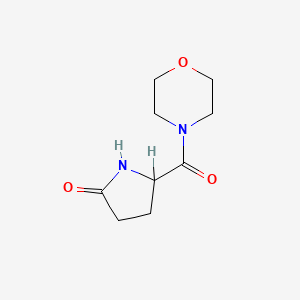
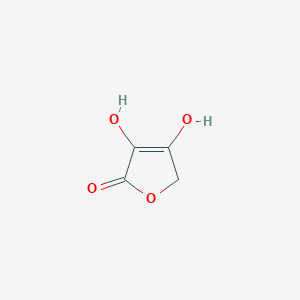
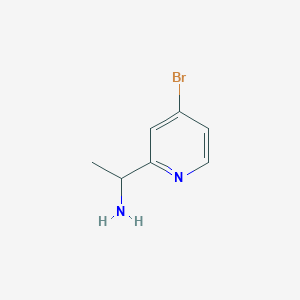
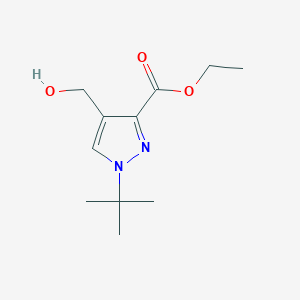
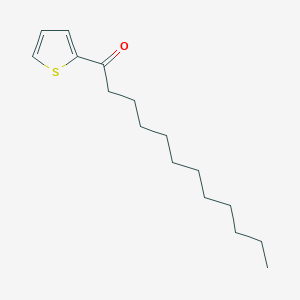
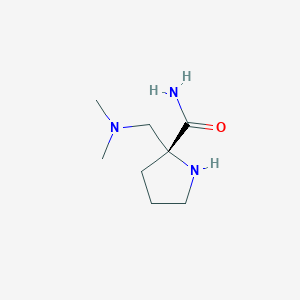
![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)
